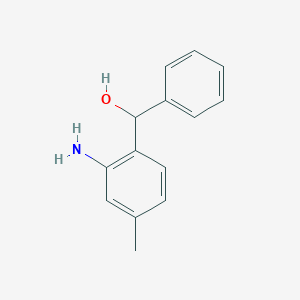

(2-Amino-4-methylphenyl)-phenylmethanol

Description

Contextual Significance of Aminoaryl Methanols in Chemical Research

Aminoaryl methanols, and more broadly, chiral amino alcohols, are a class of compounds of significant interest in chemical research. Their importance stems from their prevalence in biologically active molecules and their utility as chiral ligands and catalysts in asymmetric synthesis. frontiersin.orgnih.gov

Chiral 1,2-amino alcohols are considered privileged scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals. nih.gov The synthesis of enantiomerically pure amino alcohols is a key focus area, with methods such as the asymmetric reduction of α-amino ketones, ring-opening of epoxides or aziridines, and hydroamination of alkenes being actively developed. westlake.edu.cn Biocatalytic processes, utilizing enzymes like amine dehydrogenases, offer a green and efficient route to chiral amino alcohols. frontiersin.orgmdpi.com

Furthermore, amino alcohols serve as precursors to a wide variety of other functional groups and molecular architectures. Their ability to be transformed into amino acids, oxazolidinones, and other heterocyclic systems makes them versatile intermediates in organic synthesis. researchgate.net The development of new chiral amino alcohol ligands is also crucial for advancing catalytic enantioselective reactions, such as the addition of organozinc reagents to aldehydes. rsc.org

Scope and Objectives of Research on (2-Amino-4-methylphenyl)-phenylmethanol

Given the limited specific data on (2-Amino-4-methylphenyl)-phenylmethanol, research on this compound would likely begin with its synthesis and characterization. A primary objective would be to develop an efficient and stereoselective synthetic route. Potential synthetic strategies could include:

Asymmetric Reduction: The catalytic asymmetric reduction of the corresponding ketone, (2-amino-4-methylphenyl)(phenyl)methanone, would be a direct approach to obtaining enantiomerically pure (2-Amino-4-methylphenyl)-phenylmethanol. This could involve transfer hydrogenation or catalytic hydrogenation using chiral catalysts.

Grignard Reaction: The addition of a phenyl Grignard reagent to 2-amino-4-methylbenzaldehyde (B1282652) would yield the target molecule. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com However, the presence of the acidic amine proton would necessitate a protection strategy or the use of excess Grignard reagent. quora.comchemguide.co.uk

Once synthesized, the objectives of further research would likely focus on:

Structural Analysis: Detailed spectroscopic and crystallographic analysis to fully characterize the molecule's structure and stereochemistry.

Catalytic Applications: Investigating its potential as a chiral ligand or catalyst in asymmetric synthesis, drawing on the known applications of other amino alcohols.

Biological Screening: Evaluating its biological activity, given that structurally similar compounds have shown potential as antifungal agents and in other therapeutic areas. nih.gov

Derivative Synthesis: Using it as a scaffold to synthesize a library of related compounds for structure-activity relationship studies.

Interactive Data Table: Properties of Structurally Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| (2-Aminophenyl)methanol | C₇H₉NO | 123.15 | 5344-90-1 |

| (4-Aminophenyl)methanol | C₇H₉NO | 123.15 | 623-04-1 |

| Diphenylmethanol | C₁₃H₁₂O | 184.23 | 91-01-0 |

Structure

3D Structure

Propriétés

IUPAC Name |

(2-amino-4-methylphenyl)-phenylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-7-8-12(13(15)9-10)14(16)11-5-3-2-4-6-11/h2-9,14,16H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEKURUKOJMJLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 4 Methylphenyl Phenylmethanol

Established Synthetic Routes and Reaction Pathways

Multi-component reactions (MCRs) provide a convergent and atom-economical approach to complex molecules like (2-Amino-4-methylphenyl)-phenylmethanol. These reactions involve the simultaneous combination of three or more starting materials in a single synthetic operation to form the final product, which incorporates portions of all the initial reactants.

A plausible MCR strategy for synthesizing the target molecule could involve the condensation of 4-methylaniline, benzaldehyde, and a suitable third component that facilitates the formation of the desired amino alcohol structure. For instance, a reaction analogous to the well-known Ugi or Passerini reactions could be adapted. The general mechanism often involves the initial formation of an imine from the aniline (B41778) and aldehyde, which is then attacked by a nucleophile, followed by subsequent rearrangement or addition steps to yield the final product.

The efficiency of MCRs is often enhanced by the use of catalysts, which can promote specific bond formations and control stereoselectivity. For example, Lewis acids or organocatalysts can be employed to activate the carbonyl group of the aldehyde, facilitating the initial imine formation. The reaction conditions, including solvent and temperature, are also critical parameters that are optimized to maximize the yield and purity of the product.

Recent advancements in MCRs have focused on developing more environmentally benign and efficient protocols. researchgate.net This includes the use of greener solvents, catalyst-free conditions, or alternative energy sources like microwave or ultrasound irradiation to accelerate the reaction and improve yields. scielo.org.mx The development of diastereoselective MCRs is also a significant area of research, aiming to control the relative stereochemistry of the newly formed chiral centers. rsc.org

Reduction-based syntheses are a cornerstone in the preparation of amino alcohols. These methods typically involve the reduction of a carbonyl group to a hydroxyl group or a nitro group to an amino group at different stages of the synthesis.

One common approach begins with the acylation of 4-methylaniline with benzoyl chloride to form N-(4-methylphenyl)benzamide. This amide can then be subjected to a selective reduction of the carbonyl group to a methylene (B1212753) group, followed by the introduction of the hydroxyl functionality. Alternatively, a Friedel-Crafts acylation of toluene (B28343) with benzoyl chloride would yield (4-methylphenyl)(phenyl)methanone. Subsequent nitration at the ortho position to the methyl group, followed by reduction of both the nitro and ketone functionalities, would lead to the desired (2-Amino-4-methylphenyl)-phenylmethanol. The choice of reducing agent is critical in these steps to achieve the desired selectivity. Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (B1222165) (NaBH4), and catalytic hydrogenation. jocpr.com

Another pathway involves the reduction of a suitable precursor such as a 2-amino-4-methylbenzophenone (B1266246). The ketone functionality can be selectively reduced to the corresponding alcohol using a variety of reducing agents. For example, sodium borohydride is a mild reducing agent that is often used for the selective reduction of ketones in the presence of other functional groups. google.com More powerful reducing agents like lithium aluminum hydride can also be employed, although they may require protection of the amino group to prevent side reactions. jocpr.com

The synthesis of (2-Amino-4-methylphenyl)-phenylmethanol can also be achieved through the condensation of an appropriate aniline derivative with a benzyl (B1604629) alcohol derivative. nih.gov This approach typically involves the reaction of 2-amino-4-methylphenol (B1222752) with a benzyl halide or a related electrophile.

In a typical procedure, 2-amino-4-methylphenol is reacted with benzyl bromide or benzyl chloride in the presence of a base. The base serves to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that can then attack the benzyl halide in a Williamson ether synthesis-like reaction. However, this direct approach would lead to an ether linkage rather than the desired carbinol structure.

A more viable condensation strategy would involve the reaction of a suitable organometallic reagent derived from 4-methylaniline with benzaldehyde. For instance, lithiation of N-protected 4-methylaniline at the 2-position, followed by reaction with benzaldehyde, would yield the desired amino alcohol after deprotection. The directing group for the ortho-lithiation is crucial for the success of this approach.

Alternatively, the reaction can proceed through the formation of an imine intermediate. For example, the condensation of 2-amino-4-methylbenzaldehyde (B1282652) with a phenyl-containing nucleophile, such as a Grignard reagent (phenylmagnesium bromide), would lead to the target molecule. The initial aldehyde can be synthesized from 2-amino-4-methyltoluene through various oxidation methods.

Recent developments in this area focus on the use of transition metal catalysts to facilitate the condensation reaction under milder conditions and with higher selectivity. nih.gov These catalytic systems can activate the C-H bond of the aniline derivative, enabling a direct arylation of the benzyl alcohol.

Stereoselective Synthesis Approaches

The presence of a stereocenter at the carbinol carbon in (2-Amino-4-methylphenyl)-phenylmethanol necessitates the development of stereoselective synthetic methods to obtain enantiomerically pure or enriched forms of the compound. These approaches are crucial for applications where the biological activity or material properties are dependent on a specific stereoisomer.

The enantioselective synthesis of chiral vicinal amino alcohols is a well-established field in organic chemistry, with numerous strategies available. rsc.org These methods can be broadly categorized into chiral pool synthesis, the use of chiral auxiliaries, and asymmetric catalysis.

Asymmetric Catalysis: This is often the most efficient approach, where a small amount of a chiral catalyst is used to generate a large quantity of the enantiomerically enriched product. For the synthesis of (2-Amino-4-methylphenyl)-phenylmethanol, several catalytic asymmetric reactions can be envisioned:

Asymmetric Reduction of a Prochiral Ketone: The asymmetric reduction of 2-amino-4-methylbenzophenone using a chiral reducing agent or a catalyst is a direct and powerful method. Catalytic systems based on chiral ruthenium, rhodium, or iridium complexes with chiral ligands have been shown to be highly effective for the enantioselective reduction of ketones. mdpi.com Biocatalytic reductions using enzymes such as alcohol dehydrogenases also offer a green and highly selective alternative. nih.govmanchester.ac.uk

Asymmetric Addition of an Organometallic Reagent to an Aldehyde: The enantioselective addition of a phenyl organometallic reagent (e.g., phenylzinc or phenyllithium) to 2-amino-4-methylbenzaldehyde in the presence of a chiral ligand or catalyst can provide the target compound with high enantiomeric excess. hilarispublisher.com

Asymmetric Aminohydroxylation: While less direct, the asymmetric aminohydroxylation of a suitable styrene (B11656) derivative could potentially be used to construct the chiral amino alcohol framework. diva-portal.org

Chiral Auxiliaries: This method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For example, a chiral auxiliary could be attached to the amino group of a 2-amino-4-methylphenyl precursor to guide the diastereoselective addition of a phenyl group to a carbonyl functionality.

Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials from nature, such as amino acids or terpenes. While potentially less direct for this specific target, a multi-step synthesis starting from a chiral building block could be devised.

Recent advancements have also explored radical-based strategies for the enantioselective synthesis of β-amino alcohols, offering novel and complementary approaches to traditional methods. nih.govnih.gov

| Method | Catalyst/Reagent | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Asymmetric Reduction | Chiral Ru/Rh/Ir catalysts | 2-Amino-4-methylbenzophenone | (R) or (S) | High | mdpi.com |

| Biocatalytic Reduction | Alcohol Dehydrogenase | 2-Amino-4-methylbenzophenone | (S) or (R) | >99% | nih.govmanchester.ac.uk |

| Asymmetric Addition | Chiral Ligand + Organozinc | 2-Amino-4-methylbenzaldehyde | (R) or (S) | High | hilarispublisher.com |

| Radical C-H Amination | Photocatalyst + Chiral Ligand | Phenyl-containing precursor | Chiral β-amino alcohol | Up to 94% | nih.gov |

When synthesizing derivatives of (2-Amino-4-methylphenyl)-phenylmethanol that contain additional stereocenters, controlling the relative stereochemistry (diastereoselectivity) becomes crucial. Diastereoselective synthesis aims to produce one diastereomer in preference to others. rsc.org

Substrate-Controlled Diastereoselectivity: In this approach, an existing chiral center in the starting material directs the formation of a new stereocenter. For example, if a chiral center is present on a substituent of the aromatic ring, it can influence the facial selectivity of a nucleophilic attack on the carbonyl group of a benzophenone (B1666685) precursor. The Felkin-Anh model is often used to predict the outcome of such reactions. researchgate.net

Reagent-Controlled Diastereoselectivity: Here, a chiral reagent or catalyst is used to control the stereochemical outcome, regardless of the stereochemistry of the substrate. This is particularly useful in cases where the substrate does not have a strong directing group. For the synthesis of derivatives of (2-Amino-4-methylphenyl)-phenylmethanol, chiral reducing agents or catalysts for addition reactions can be employed to achieve high diastereoselectivity.

Diastereoselective Multi-component Reactions: As mentioned earlier, MCRs can also be designed to be diastereoselective. rsc.org By carefully choosing the components and the catalyst, it is possible to control the formation of multiple stereocenters in a single step. For instance, a diastereoselective version of a Ugi or Passerini reaction could be developed to synthesize complex amino alcohol derivatives with high levels of stereocontrol.

Recent research has demonstrated the power of selenium-catalyzed intermolecular C-H amination for the diastereoconvergent synthesis of anti-1,2-amino alcohols, which could be a valuable tool for accessing specific diastereomers of (2-Amino-4-methylphenyl)-phenylmethanol derivatives. rsc.org

| Approach | Key Principle | Example Reaction | Expected Outcome | Reference |

| Substrate Control | Existing stereocenter directs new stereocenter formation. | Nucleophilic addition to a chiral benzophenone derivative. | Predominantly one diastereomer based on Felkin-Anh model. | researchgate.net |

| Reagent Control | Chiral reagent or catalyst determines stereochemistry. | Asymmetric reduction of an achiral ketone with a chiral hydride source. | High diastereoselectivity for one product. | diva-portal.org |

| Diastereoselective MCR | Controlled formation of multiple stereocenters in one pot. | Tandem Knoevenagel/Pinner/vinylogous Michael condensation. | syn-selective adduct with high diastereomeric ratio. | rsc.org |

| Diastereoconvergent Synthesis | Destruction and recreation of a stereocenter to favor one diastereomer. | Selenium-catalyzed C-H amination of a homoallylic alcohol derivative. | Selective formation of the anti-1,2-amino alcohol. | rsc.org |

Microbial-Assisted Synthesis

The use of microorganisms or isolated enzymes for the synthesis of chiral alcohols, such as (2-Amino-4-methylphenyl)-phenylmethanol, represents a significant advancement in biocatalysis. This approach is particularly valued for its high enantioselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods. The microbial-assisted synthesis would typically involve the stereoselective reduction of the corresponding ketone, (2-Amino-4-methylphenyl)(phenyl)methanone.

While direct microbial synthesis of (2-Amino-4-methylphenyl)-phenylmethanol is not extensively documented in readily available literature, the principles of biocatalytic reduction of ketones are well-established. Various microorganisms, including species of Candida, Pichia, and Saccharomyces, as well as isolated alcohol dehydrogenases (ADHs), are known to effectively catalyze the reduction of a wide range of ketones to their corresponding secondary alcohols with high yields and enantiomeric excess. For instance, alcohol dehydrogenases from Lactobacillus kefir and Thermoanaerobacter brokii have been successfully employed in the synthesis of enantiomerically pure propargylic alcohols. researchgate.net The process involves the oxidation of a racemic alcohol to a ketone, followed by the enantioselective reduction of the ketone to the desired (R)- or (S)-alcohol. researchgate.net

The general strategy for the microbial-assisted synthesis of (2-Amino-4-methylphenyl)-phenylmethanol would involve screening a variety of microorganisms or enzymes for their ability to reduce (2-Amino-4-methylphenyl)(phenyl)methanone. The reaction conditions, such as pH, temperature, and co-factors (like NADH or NADPH), would be optimized to maximize the yield and enantioselectivity of the desired enantiomer of the product.

Green Chemistry and Sustainable Synthesis Innovations

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of fine chemicals. unibo.itorientjchem.org For (2-Amino-4-methylphenyl)-phenylmethanol, this translates to the development of catalytic methods, the use of alternative energy sources like microwaves, and the exploration of environmentally benign solvent systems.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a cornerstone of green chemistry, offering high atom economy and often avoiding the use of stoichiometric reagents that generate significant waste. The synthesis of (2-Amino-4-methylphenyl)-phenylmethanol via catalytic hydrogenation would typically start from (2-nitro-4-methylphenyl)(phenyl)methanone. The process would involve a two-step reduction: the first to reduce the nitro group to an amine, and the second to reduce the ketone to the desired alcohol.

Palladium on carbon (Pd/C) is a commonly used catalyst for the reduction of nitro groups to amines. researchgate.net For instance, the reduction of nitro derivatives to their corresponding amines has been successfully achieved using 10% Pd/C in methanol. researchgate.net Following the reduction of the nitro group, the resulting aminobenzophenone can be further hydrogenated to the corresponding amino alcohol. Rhodium-based catalysts, such as Rh-MoOx/SiO2, have been shown to be effective for the selective hydrogenation of amino acids to amino alcohols with high yields and retention of configuration, a process analogous to the reduction of the ketone functionality in (2-Amino-4-methylphenyl)(phenyl)methanone. google.com

| Catalyst | Substrate | Product | Yield | Conditions |

| 10% Pd/C | p-Nitroaniline derivative | 4-Aminophenyl derivative | High | Methanol, H₂ |

| Rh-MoOx/SiO₂ | Various amino acids | Corresponding amino alcohols | 90-94% | Water, H₂ |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, significantly reducing reaction times, increasing yields, and often enabling solvent-free reactions. nih.gov The application of microwave irradiation to the synthesis of (2-Amino-4-methylphenyl)-phenylmethanol could be applied to several synthetic steps, including the initial formation of the carbon skeleton or subsequent functional group transformations.

For example, the synthesis of various heterocyclic compounds and aminophosphonic derivatives has been expedited through microwave-assisted methods. mdpi.comproquest.com In a typical procedure, reactants are mixed, sometimes in the absence of a solvent, and irradiated in a dedicated microwave reactor for a short period, often just a few minutes. nih.gov This rapid heating can lead to higher yields and cleaner reactions compared to conventional heating methods. nih.gov While a specific microwave-assisted synthesis for (2-Amino-4-methylphenyl)-phenylmethanol is not detailed, the general principles suggest its applicability, potentially in the reduction of the corresponding aminobenzophenone.

| Reaction Type | Reactants | Product | Reaction Time | Yield |

| N-phenylsuccinimide synthesis | Aniline, succinic anhydride | N-phenylsuccinimide | 4 minutes | 40-60% |

| Aminophosphonate synthesis | Aldehyde, amine, diphenyl phosphite | α-Aminophosphonate | 10 minutes | High |

Solvent-Free or Ionic Liquid-Mediated Approaches

The elimination or replacement of volatile organic solvents is a key goal of green chemistry. Solvent-free reactions, where the reactants themselves act as the reaction medium, can significantly reduce waste and environmental impact. rsc.org An efficient method for the construction of 4-phenyl-4-hydroxyquinazolin-2-thiones has been developed through a solvent-free and catalyst-free reaction of o-aminobenzophenone with aryl isothiocyanates under thermal conditions. rsc.org This demonstrates the potential for solvent-free synthesis of derivatives from precursors of (2-Amino-4-methylphenyl)-phenylmethanol.

Ionic liquids (ILs), which are salts with low melting points, are also gaining attention as green reaction media due to their negligible vapor pressure, high thermal stability, and potential for recyclability. nih.gov They can act as both solvents and catalysts in a variety of chemical transformations. nih.gov For instance, heterocyclic ionic liquids have been used as recyclable catalysts for the direct oxidative amination of benzoxazoles at room temperature, achieving excellent yields. researchgate.net The use of an appropriate ionic liquid could facilitate the synthesis of (2-Amino-4-methylphenyl)-phenylmethanol by providing a suitable reaction environment and potentially enhancing reaction rates and selectivity.

Process Optimization and Scalability Considerations

The transition of a synthetic route from a laboratory-scale procedure to an industrial-scale process requires careful optimization of various parameters to ensure efficiency, safety, and cost-effectiveness. For the synthesis of (2-Amino-4-methylphenyl)-phenylmethanol, this involves a multi-faceted approach.

Process optimization often employs statistical methods like Design of Experiments (DoE) to systematically vary reaction parameters such as temperature, pressure, catalyst loading, and reactant concentrations to identify the optimal conditions for maximizing yield and purity while minimizing reaction time and energy consumption. For catalytic reactions, understanding the catalyst's lifecycle, including its activity, selectivity, and potential for deactivation and regeneration, is crucial for a scalable process.

The scalability of the synthesis of (2-Amino-4-methylphenyl)-phenylmethanol would also depend on factors such as the availability and cost of starting materials, the safety of the reaction conditions, and the ease of product isolation and purification. For instance, a process that utilizes a recyclable catalyst, minimizes waste generation, and operates under mild conditions would be more amenable to large-scale production. dtu.dk The development of continuous flow processes, as opposed to batch reactions, can also offer significant advantages in terms of scalability, safety, and consistency of product quality. chemrxiv.org

Chemical Transformations and Derivatization of 2 Amino 4 Methylphenyl Phenylmethanol

Reactivity of the Carbinol Functionality

The carbinol group, a secondary benzylic alcohol, is prone to oxidation and substitution reactions. Its position, adjacent to two aromatic rings, influences its reactivity, often facilitating these transformations.

Oxidation Reactions

The secondary alcohol functionality of (2-Amino-4-methylphenyl)-phenylmethanol can be oxidized to the corresponding ketone, (2-Amino-4-methylphenyl)(phenyl)methanone, commonly known as 2-amino-4-methylbenzophenone (B1266246). This transformation is a crucial step in the synthesis of many heterocyclic compounds. A variety of oxidizing agents can be employed for this purpose.

A notable method for the oxidation of similar 2-aminobenzyl alcohols involves a copper(I)-catalyzed system. nih.gov This approach is chemoselective, targeting the alcohol moiety while leaving the amino group intact. The reaction typically utilizes a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a ligand like 4-dimethylaminopyridine (B28879) (DMAP) and a co-catalyst like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), with molecular oxygen serving as the terminal oxidant. nih.gov This method is advantageous due to its mild reaction conditions (room temperature) and the use of environmentally benign reagents. nih.gov The general scheme for this oxidation is presented below.

Table 1: Oxidation of Substituted 2-Aminobenzyl Alcohols

| Substrate | Oxidizing System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| (2-Amino-5-methylphenyl)methanol | CuI, DMAP, TEMPO, O₂ | 2-Amino-5-methylbenzaldehyde | Excellent | nih.gov |

This table presents data for structurally related compounds to illustrate the applicability of the oxidation methodology.

The resulting 2-amino-4-methylbenzophenone is a key intermediate for synthesizing various heterocyclic systems, as the ketone functionality can participate in condensation and cyclization reactions.

Substitution Reactions

The hydroxyl group of the carbinol functionality is a poor leaving group, but it can be activated to undergo nucleophilic substitution reactions. Protonation of the hydroxyl group under acidic conditions allows for its departure as a water molecule, forming a stabilized benzylic carbocation. This carbocation can then be attacked by various nucleophiles.

Direct substitution of the hydroxyl group is also possible under specific conditions. For instance, electrochemical methods have been developed for the direct carboxylation of benzyl (B1604629) alcohols, including diphenylmethanol, by reduction in the presence of carbon dioxide. researchgate.net While not specifically demonstrated on (2-Amino-4-methylphenyl)-phenylmethanol, the structural similarity of the carbinol center suggests this transformation could be feasible. Such reactions provide a pathway to arylacetic acid derivatives. researchgate.net

Furthermore, the benzylic position can be functionalized through various metal-catalyzed cross-coupling reactions, although this often requires prior conversion of the alcohol to a better leaving group, such as a halide or a sulfonate ester. organic-chemistry.org

Reactivity of the Amino Group

The primary aromatic amino group in (2-Amino-4-methylphenyl)-phenylmethanol is a versatile functional handle for a wide range of chemical modifications, including the formation of imines, amides, and sulfonamides, and for its incorporation into heterocyclic rings.

Formation of Schiff Bases and Imines

The primary amino group readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases or imines (compounds containing a C=N double bond). libretexts.orgresearchgate.net This reaction is typically acid-catalyzed and reversible. libretexts.org The formation of imines from amino alcohols is a well-established transformation. For example, Schiff bases have been synthesized from p-aminobenzyl alcohol, demonstrating the reactivity of the amino group in a similar structural context. daneshyari.com

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The pH of the reaction medium is crucial; it is generally most effective under mildly acidic conditions (around pH 5) to facilitate both the protonation of the hydroxyl intermediate, promoting its elimination as water, and to avoid complete protonation of the amine nucleophile, which would render it unreactive. libretexts.org

Table 2: Examples of Schiff Base/Imine Formation

| Amine Reactant | Carbonyl Reactant | Product Type | Reference |

|---|---|---|---|

| Primary Amine | Aldehyde/Ketone | Imine (Schiff Base) | libretexts.orgresearchgate.net |

| 2-Aminobenzothiazole | Substituted Acetophenone (B1666503) | Schiff Base | cibtech.org |

These imine derivatives are valuable intermediates themselves and can undergo further reactions, such as reduction to secondary amines or participation in cycloaddition reactions.

Acylation and Sulfonylation Reactions

The nucleophilic amino group can be readily acylated with acylating agents like acyl chlorides or anhydrides to form amides. Similarly, it can be sulfonylated with sulfonyl chlorides to yield sulfonamides. A key challenge in the acylation or sulfonylation of (2-Amino-4-methylphenyl)-phenylmethanol is achieving chemoselectivity, as both the amino and hydroxyl groups can potentially react.

Generally, the amino group is more nucleophilic than the hydroxyl group, and under neutral or basic conditions, N-acylation or N-sulfonylation is favored. sapub.org For instance, the sulfonylation of molecules containing both amino and hydroxyl groups has been shown to selectively afford the corresponding sulfonamide, leaving the hydroxyl group intact. sapub.org

Conversely, O-acylation can be achieved by protonating the amino group under strongly acidic conditions, which deactivates it towards acylation and allows the less reactive hydroxyl group to be targeted. nih.gov The use of trifluoroacetic acid as a solvent, for example, ensures complete protonation of the amine, enabling chemoselective O-acylation of amino alcohols. nih.gov

Table 3: Chemoselective Acylation/Sulfonylation of Amino Alcohols

| Reaction | Conditions | Major Product | Reference |

|---|---|---|---|

| Sulfonylation | Solvent-free, room temp. | N-Sulfonylation | sapub.org |

| Acylation | Acidic medium (e.g., CF₃CO₂H) | O-Acylation | nih.gov |

Heterocyclic Ring Formation (e.g., Pyrimidine, Thiazole (B1198619), Oxazole Derivatives)

The structure of (2-Amino-4-methylphenyl)-phenylmethanol, and particularly its oxidation product, 2-amino-4-methylbenzophenone, serves as a valuable scaffold for the synthesis of various heterocyclic rings. The ortho-amino ketone moiety is a classic precursor for building fused and non-fused heterocycles.

Pyrimidine Derivatives: Pyrimidines can be synthesized through the condensation of a 1,3-dicarbonyl compound or its equivalent with a source of the N-C-N fragment, such as urea, thiourea (B124793), or guanidine. brieflands.comgsconlinepress.com The 2-amino-4-methylbenzophenone, derived from the oxidation of the parent alcohol, can be converted into a chalcone (B49325) by reaction with an appropriate aldehyde. This α,β-unsaturated ketone can then undergo cyclocondensation with guanidine, urea, or thiourea to form aminopyrimidine derivatives. brieflands.comresearchgate.net

Thiazole Derivatives: The Hantzsch thiazole synthesis is a classical method for forming a thiazole ring, involving the reaction of an α-haloketone with a thioamide. derpharmachemica.com To utilize (2-Amino-4-methylphenyl)-phenylmethanol in this context, it would first be oxidized to the corresponding ketone. Halogenation at the alpha-carbon would yield an α-haloketone, which could then be reacted with thiourea to form a 2-aminothiazole (B372263) derivative. derpharmachemica.comnanobioletters.com Alternatively, domino alkylation-cyclization reactions of propargyl bromides with thioureas provide another route to 2-aminothiazoles. organic-chemistry.org

Oxazole Derivatives: Several synthetic routes to oxazoles are known. researchgate.net One common method is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. Starting from (2-Amino-4-methylphenyl)-phenylmethanol, this would require oxidation to the ketone, followed by acylation of the amino group, and then cyclization. Another approach involves the reaction of α-haloketones with amides. nih.govgoogle.comorganic-chemistry.orggoogle.com The 2-amino-4-methylbenzophenone intermediate can be transformed into the required precursor for these cyclization reactions.

The versatility of (2-Amino-4-methylphenyl)-phenylmethanol and its oxidized derivative as precursors for heterocyclic synthesis is summarized in the conceptual scheme below, highlighting the formation of a key intermediate for various cyclization pathways.

| Precursor derived from (2-Amino-4-methylphenyl)-phenylmethanol | Reagent | Heterocyclic Product |

| 2-Amino-4-methylbenzophenone (via oxidation) | α-Halogenation, then Thiourea | 2-Aminothiazole derivative |

| Chalcone (from 2-Amino-4-methylbenzophenone) | Guanidine/Urea/Thiourea | Pyrimidine derivative |

| α-Acylamino-4-methylbenzophenone | Dehydrating agent | Oxazole derivative |

Alkylation and Arylation Reactions

The presence of both a primary amine and a secondary alcohol group in (2-Amino-4-methylphenyl)-phenylmethanol allows for selective or exhaustive N- and O-alkylation and arylation reactions. The conditions for these reactions can be tuned to favor modification of one functional group over the other.

Alkylation:

N-alkylation of the primary amino group can be achieved using various alkylating agents. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation and competing O-alkylation. A more controlled approach involves reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is subsequently reduced. Alternatively, hydrogen-borrowing catalysis, also known as borrowing hydrogen methodology, offers a green and efficient route for the N-alkylation of amines using alcohols as alkylating agents. This method proceeds via the in-situ oxidation of the alcohol to an aldehyde, followed by imine formation and reduction, with water as the only byproduct. For a molecule like (2-Amino-4-methylphenyl)-phenylmethanol, this approach would typically favor N-alkylation over O-alkylation. It has been shown that various amino alcohols can be selectively N-alkylated using this strategy. nih.gov

O-alkylation of the secondary alcohol can be performed under basic conditions, for example, using sodium hydride to deprotonate the alcohol followed by reaction with an alkyl halide (Williamson ether synthesis). The relative nucleophilicity of the amine versus the alcohol will influence selectivity. In general, the amine is more nucleophilic than the alcohol, but under strongly basic conditions that deprotonate the alcohol, O-alkylation can be favored.

Arylation:

N-arylation and O-arylation are typically accomplished via transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for forming C-N bonds. For a substrate like (2-Amino-4-methylphenyl)-phenylmethanol, this reaction could be used to introduce an aryl or heteroaryl group onto the nitrogen atom.

Chemoselective arylation of amino alcohols is a significant challenge due to the competing reactivity of the amine and alcohol groups. nih.gov However, recent developments in copper-catalyzed coupling reactions have provided methods to selectively target either the N- or O-position. By carefully choosing the base and reaction conditions, one can direct the arylation to either the amine or the alcohol. For instance, using NaOt-Bu as the base in a copper-catalyzed system often favors O-arylation of primary alcohols, while milder bases like NaOTMS can promote exclusive N-arylation. nih.gov

Table 1: Representative Alkylation and Arylation Reactions

| Reaction Type | Typical Reagents & Conditions | Expected Product with (2-Amino-4-methylphenyl)-phenylmethanol | Selectivity |

|---|---|---|---|

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, NaBH(OAc)₃, DCE | N-alkylated amine | High for N-alkylation |

| N-Alkylation (Hydrogen Borrowing) | Alcohol, Ru or Ir catalyst, heat | N-alkylated amine | High for N-alkylation nih.gov |

| O-Alkylation (Williamson) | NaH, Alkyl Halide, THF | O-alkylated ether | Requires strong base to favor O-alkylation |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide, Pd catalyst, Ligand, Base | N-arylated amine | Generally favors N-arylation |

| N/O-Arylation (Chan-Lam Analogue) | Aryl Boronic Acid, Cu catalyst, Base (e.g., NaOTMS or NaOt-Bu) | N-aryl or O-aryl product | Tunable by base selection nih.gov |

Modifications of the Aromatic Ring

The substituted benzene (B151609) ring of (2-Amino-4-methylphenyl)-phenylmethanol is amenable to further functionalization through various aromatic modification reactions.

Electrophilic Aromatic Substitution Reactions

In (2-Amino-4-methylphenyl)-phenylmethanol, the aromatic ring contains two activating groups: the amino (-NH2) and methyl (-CH3) groups. Both are ortho, para-directing. wikipedia.org The amino group is a very strong activating group, while the methyl group is a moderately activating group. Therefore, the position of electrophilic attack will be predominantly governed by the directing influence of the powerful amino group.

The positions ortho and para to the amino group are C5 and C3/C-alpha respectively. The C-alpha position is already substituted. The position para to the amino group (C5) is open for substitution. The position ortho to the amino group (C3) is also available. The methyl group at C4 directs to its ortho positions (C3 and C5). Thus, both groups reinforce substitution at positions C3 and C5.

However, under the strongly acidic conditions often required for electrophilic aromatic substitution (e.g., nitration or sulfonation), the basic amino group will be protonated to form an ammonium (B1175870) salt (-NH3+). masterorganicchemistry.com This ammonium group is a strongly deactivating, meta-directing group. In this case, electrophilic attack would be directed to the position meta to the -NH3+ group, which is C5. The methyl group at C4 will still direct ortho to itself, at C3 and C5. The outcome would therefore depend on the balance of these electronic effects and the specific reaction conditions. To avoid this complication, the amino group is often protected, for example as an acetamide, before carrying out the substitution. The acetamido group is still an ortho, para-director but is less activating than a free amino group, allowing for more controlled reactions.

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution

| Reaction | Typical Reagents | Major Product (with -NH₂ protection) | Major Product (under strong acid, no protection) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Substitution at C3 or C5 | Substitution at C5 masterorganicchemistry.comyoutube.com |

| Halogenation | Br₂, FeBr₃ | Substitution at C3 or C5 | Complex mixture/low reactivity |

| Sulfonation | Fuming H₂SO₄ | Substitution at C3 or C5 | Substitution at C5 wikipedia.org |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Generally incompatible with free -NH₂ group | Generally incompatible with -NH₃⁺ group |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Generally incompatible with free -NH₂ group | Generally incompatible with -NH₃⁺ group |

Cross-Coupling Reactions (e.g., Chan-Lam Coupling Analogues)

The Chan-Lam coupling reaction is a copper-catalyzed cross-coupling of aryl boronic acids with N-H or O-H containing compounds. wikipedia.orgorganic-chemistry.org This reaction is particularly relevant for (2-Amino-4-methylphenyl)-phenylmethanol, as it possesses both an amine and an alcohol moiety, both of which are suitable nucleophiles for this transformation.

The reaction typically uses a copper(II) source, such as Cu(OAc)₂, often in the presence of a base and an oxidant (typically air). nrochemistry.com It offers a milder alternative to palladium-catalyzed couplings and can often be performed at room temperature. wikipedia.org As discussed previously (Section 3.2.4), the chemoselectivity between N-arylation and O-arylation can be a key issue. The choice of solvent, base, and ligands can influence the outcome. nih.govnih.gov For instance, pyridine (B92270) or triethylamine (B128534) are common bases. The mechanism is thought to involve a Cu(III) intermediate which undergoes reductive elimination to form the C-N or C-O bond. wikipedia.org Given the bifunctional nature of the substrate, a potential side reaction could be intramolecular cyclization or polymerization if a di-halo-aryl partner is used.

Synthesis of Complex Molecular Architectures Utilizing (2-Amino-4-methylphenyl)-phenylmethanol as a Building Block

The dual functionality of (2-Amino-4-methylphenyl)-phenylmethanol makes it an attractive starting material for the synthesis of more complex molecules, including heterocycles, macrocycles, and polymers. The ortho relationship between the amine and the benzyl alcohol group is particularly useful for constructing fused ring systems. For example, 2-aminobenzyl alcohols are common precursors for the synthesis of quinazolines and quinolines. researchgate.netresearchgate.netresearchgate.netnih.gov Oxidation of the alcohol to an aldehyde, followed by condensation with an appropriate partner and subsequent cyclization, is a common strategy. nih.gov

Application in Macrocycle Synthesis

Macrocycles are large ring structures that are of significant interest in drug discovery and materials science. polimi.it The synthesis of macrocycles often relies on a key ring-closing reaction of a linear precursor. The bifunctional nature of (2-Amino-4-methylphenyl)-phenylmethanol allows it to be incorporated into such linear precursors.

A common strategy involves functionalizing the amine and alcohol groups with reactive tethers that can subsequently be joined. nih.govcore.ac.uk For example, the amine could be acylated with a molecule containing a terminal alkyne, and the alcohol could be alkylated with a molecule containing a terminal azide. The resulting linear precursor could then undergo an intramolecular copper-catalyzed azide-alkyne cycloaddition (CuAAC) or ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) to form the macrocycle. core.ac.uk Alternatively, if both ends are functionalized with terminal alkenes, a ring-closing metathesis (RCM) reaction could be employed. nih.gov The inherent stereochemistry of the benzylic alcohol can be used to introduce stereochemical diversity into the macrocycle library. nih.gov

Polymer-Supported Synthesis Approaches

Polymer-supported synthesis is a powerful technique for the rapid preparation of compound libraries and for simplifying purification, as reagents and byproducts can be removed by simple filtration. (2-Amino-4-methylphenyl)-phenylmethanol can be utilized in polymer-supported synthesis in two main ways: either by immobilizing it onto a solid support or by using it in solution with a polymer-supported reagent.

In the first approach, the molecule can be attached to a resin via its amine or alcohol function. For example, the amino group could react with a resin bearing a suitable electrophilic linker. The immobilized compound could then undergo further reactions on the solid phase, with excess reagents and soluble byproducts being washed away after each step. The final product would be cleaved from the resin in the last step.

In the second approach, (2-Amino-4-methylphenyl)-phenylmethanol remains in the solution phase while reacting with reagents that are bound to a polymer support. For example, a polymer-supported oxidizing agent could be used to convert the alcohol to an aldehyde, which could then be used in a subsequent reaction. The spent polymer-supported oxidant is simply filtered off, leaving the product in solution. This approach combines the benefits of solid-phase purification with the kinetics of solution-phase reactions. This methodology has been successfully applied to the synthesis of complex molecules, including heterocycles.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 4 Methylphenyl Phenylmethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Analysis of (2-Amino-4-methylphenyl)-phenylmethanol using NMR spectroscopy would be essential for determining its precise molecular structure in solution.

¹H NMR and ¹³C NMR Spectral Analysis

To date, no published ¹H NMR or ¹³C NMR spectra for (2-Amino-4-methylphenyl)-phenylmethanol are available. Such data would provide critical information on the chemical environment of each proton and carbon atom. A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the phenyl and the 2-amino-4-methylphenyl rings, as well as signals for the methine proton, the amine protons, and the methyl group. Similarly, a ¹³C NMR spectrum would reveal the chemical shifts for each unique carbon atom in the molecule. Without experimental data, a detailed analysis and data table cannot be provided.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for confirming structural assignments. An HSQC experiment would correlate proton signals to their directly attached carbon atoms, while an HMBC experiment would show correlations between protons and carbons over two to three bonds. This information is invaluable for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra. No such 2D NMR data has been published for (2-Amino-4-methylphenyl)-phenylmethanol.

Advanced NMR for Stereochemical Assignment

Given the presence of a chiral center at the carbinol carbon, advanced NMR techniques could be employed to determine the stereochemistry of (2-Amino-4-methylphenyl)-phenylmethanol if it were synthesized in an enantiomerically enriched form. Methods such as the use of chiral solvating agents or the formation of diastereomeric derivatives (e.g., Mosher esters) followed by NMR analysis would be appropriate. However, no studies detailing the stereochemical assignment of this compound are currently available.

Mass Spectrometry (MS) Techniques

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound, as well as providing information about its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide the accurate mass of the molecular ion of (2-Amino-4-methylphenyl)-phenylmethanol, allowing for the determination of its elemental formula. This is a fundamental step in the characterization of a new compound. The theoretical exact mass could be calculated, but without experimental HRMS data, it cannot be confirmed.

Hyphenated MS Techniques (e.g., LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique used to separate components of a mixture and identify them by their mass-to-charge ratio. In the context of synthesizing or analyzing (2-Amino-4-methylphenyl)-phenylmethanol, LC-MS would be used to assess the purity of the compound and to identify any byproducts or related derivatives. There are no published LC-MS studies involving this specific compound.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy serves as a powerful non-destructive technique to probe the molecular structure of (2-Amino-4-methylphenyl)-phenylmethanol by identifying its constituent functional groups and their chemical environments. Both Infrared (IR) and Raman spectroscopy provide complementary information based on the interaction of molecules with electromagnetic radiation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups. For (2-Amino-4-methylphenyl)-phenylmethanol, the key functional groups—hydroxyl (-OH), primary amine (-NH2), methyl (-CH3), and the aromatic rings—give rise to characteristic absorption bands.

The O-H stretching vibration of the alcohol group typically appears as a broad and strong absorption band in the region of 3200-3500 cm⁻¹, with the broadening resulting from extensive intermolecular hydrogen bonding in the condensed phase. The primary amine group exhibits two distinct N-H stretching bands in the 3300-3500 cm⁻¹ range. youtube.com These bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds. youtube.com

The aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the secondary alcohol is typically found in the 1000-1250 cm⁻¹ range. youtube.com

Table 1: Characteristic FTIR Vibrational Frequencies for (2-Amino-4-methylphenyl)-phenylmethanol

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol (-OH) | 3200 - 3500 | Strong, Broad |

| N-H Asymmetric Stretch | Primary Amine (-NH₂) | ~3400 | Medium |

| N-H Symmetric Stretch | Primary Amine (-NH₂) | ~3300 | Medium |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |

| C-H Stretch | Methyl (-CH₃) | 2850 - 2960 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium, Sharp |

| N-H Bend | Primary Amine (-NH₂) | 1580 - 1650 | Medium |

| C-O Stretch | Secondary Alcohol | 1000 - 1250 | Strong |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR spectroscopy that simplifies the analysis of solid and liquid samples. mt.com Instead of passing an infrared beam directly through the sample, ATR-FTIR directs the beam into a crystal of high refractive index, creating an evanescent wave that penetrates a few micrometers into the sample placed in direct contact with the crystal. mt.comnih.gov This makes it an ideal method for analyzing (2-Amino-4-methylphenyl)-phenylmethanol in its neat solid or solution form with minimal to no sample preparation. mt.com

The resulting ATR-IR spectrum is largely comparable to a traditional transmission FTIR spectrum. The key vibrational bands for the hydroxyl, amine, and aromatic functionalities of (2-Amino-4-methylphenyl)-phenylmethanol would be observed at similar frequencies as detailed in the FTIR section. However, the relative intensities of the peaks can differ slightly due to the nature of the measurement. The technique is particularly advantageous for obtaining high-quality spectra of bulk materials and for in-line monitoring of chemical reactions. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

For (2-Amino-4-methylphenyl)-phenylmethanol, a single-crystal X-ray diffraction study would provide unambiguous proof of its molecular structure. Crucially, it would reveal the solid-state conformation, including the relative orientations of the two phenyl rings and the torsion angles that define the molecular shape.

A key aspect of the solid-state structure is the network of intermolecular interactions, particularly hydrogen bonds. The alcohol (-OH) and amine (-NH2) groups are excellent hydrogen bond donors, while the nitrogen and oxygen atoms are also hydrogen bond acceptors. khanacademy.orgyoutube.com These hydrogen bonds play a critical role in dictating the crystal packing arrangement. khanacademy.orgdoubtnut.com For instance, molecules can link together through N-H···O or O-H···N hydrogen bonds, often forming dimers or extended chains and networks that stabilize the crystal lattice. researchgate.net

If the compound is resolved into its individual enantiomers, X-ray crystallography using anomalous dispersion can determine the absolute configuration (R or S) of the chiral carbinol center.

Table 2: Representative Crystallographic Data Obtainable for a Diarylmethanol Derivative

| Parameter | Description | Example Data |

| Chemical Formula | C₁₄H₁₅NO | - |

| Formula Weight | 213.27 g/mol | - |

| Crystal System | Monoclinic | - |

| Space Group | P2₁/c | - |

| a (Å) | 8.7759 | researchgate.net |

| b (Å) | 10.6399 | researchgate.net |

| c (Å) | 20.7929 | researchgate.net |

| β (°) | 93.842 | researchgate.net |

| Volume (ų) | 1937.17 | researchgate.net |

| Z | 4 | researchgate.net |

| Key H-Bond (Donor-Acceptor) | N-H···O | - |

| H-Bond Distance (Å) | ~2.0 - 2.5 | - |

Note: The example data in this table is illustrative for a related type of molecule and does not represent experimentally determined values for (2-Amino-4-methylphenyl)-phenylmethanol itself.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Optically Active Forms

(2-Amino-4-methylphenyl)-phenylmethanol possesses a stereogenic center at the carbinol carbon, meaning it is a chiral molecule that can exist as a pair of non-superimposable mirror images called enantiomers (R and S forms). While enantiomers have identical physical properties like melting point and vibrational spectra, they interact differently with plane-polarized light.

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules. youtube.com CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample. youtube.commtoz-biolabs.com An achiral molecule will not produce a CD signal, but a chiral molecule will exhibit a unique CD spectrum with positive or negative peaks, known as Cotton effects.

The CD spectrum of (2-Amino-4-methylphenyl)-phenylmethanol would be dominated by electronic transitions associated with its aromatic chromophores. The two phenyl rings, held in a chiral arrangement by the stereocenter, can interact electronically. This interaction, known as exciton coupling, can give rise to characteristic CD signals whose sign can be correlated to the absolute configuration of the molecule. nih.govacs.org

By comparing the experimentally measured CD spectrum to spectra of related compounds with known absolute configurations or to spectra predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration (R or S) of a given enantiomer of (2-Amino-4-methylphenyl)-phenylmethanol can be determined. mtoz-biolabs.commdpi.com This method is highly sensitive and requires only small amounts of sample, making it a valuable tool in stereochemical analysis. nih.govacs.org

Theoretical and Computational Investigations of 2 Amino 4 Methylphenyl Phenylmethanol

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Following a comprehensive search of scientific literature and chemical databases, no specific Density Functional Theory (DFT) studies investigating the electronic structure and reactivity of (2-Amino-4-methylphenyl)-phenylmethanol were found. DFT is a computational method used to investigate the electronic structure (electron energies, electron distribution) of many-body systems, such as atoms and molecules. It is a powerful tool for predicting various molecular properties, including orbital energies (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential, and reactivity descriptors.

For a typical DFT study on a molecule like (2-Amino-4-methylphenyl)-phenylmethanol, researchers would generally perform the following:

Geometry Optimization: Determine the lowest energy, most stable 3D structure of the molecule.

Frontier Molecular Orbital (FMO) Analysis: Calculate the energies of the HOMO and LUMO. The energy gap between these orbitals provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap often suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping: Visualize the charge distribution on the molecule's surface to predict sites for electrophilic and nucleophilic attack.

Calculation of Reactivity Descriptors: Quantify parameters like electronegativity, chemical hardness, and softness to understand the molecule's reactivity behavior.

Without published research, it is not possible to provide specific data tables or detailed findings for these properties for (2-Amino-4-methylphenyl)-phenylmethanol.

Ab Initio Methods for Molecular Properties

No specific studies employing ab initio methods to calculate the molecular properties of (2-Amino-4-methylphenyl)-phenylmethanol could be located in the public domain. Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are used to solve the electronic Schrödinger equation, providing accurate predictions of molecular geometries, vibrational frequencies, and other properties.

Molecular Dynamics (MD) Simulations

A thorough literature search did not yield any studies on Molecular Dynamics (MD) simulations specifically for (2-Amino-4-methylphenyl)-phenylmethanol. MD simulation is a computational technique used to study the physical movements of atoms and molecules over time. It provides detailed information on the conformational dynamics, interactions with solvents, and thermodynamic properties of a system. An MD simulation of this compound could, for example, explore its conformational landscape or its interaction with a biological target or solvent, but no such research has been published.

Spectroscopic Property Prediction and Validation

No computational studies predicting the spectroscopic properties of (2-Amino-4-methylphenyl)-phenylmethanol were found.

Computational NMR Chemical Shift Prediction

There are no available computational studies that predict the Nuclear Magnetic Resonance (NMR) chemical shifts for (2-Amino-4-methylphenyl)-phenylmethanol. Computational methods, often using DFT with specific functionals and basis sets (e.g., GIAO method), can predict ¹H and ¹³C NMR spectra. These predictions are valuable for confirming experimentally determined structures. The process typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus.

A hypothetical data table for predicted NMR shifts would look like this, but the values cannot be populated without a specific computational study.

Table 1: Hypothetical Computational ¹H and ¹³C NMR Chemical Shift Data for (2-Amino-4-methylphenyl)-phenylmethanol This table is for illustrative purposes only. Data is not available.

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C1 | Aromatic CH | - | Data Not Available |

| C2 | Aromatic C-NH₂ | - | Data Not Available |

| C3 | Aromatic CH | - | Data Not Available |

| C4 | Aromatic C-CH₃ | - | Data Not Available |

| C5 | Aromatic CH | - | Data Not Available |

| C6 | Aromatic C-CH(OH)Ph | - | Data Not Available |

| C7 | Methanol CH | Data Not Available | Data Not Available |

| C8 | Phenyl C1' | - | Data Not Available |

| ... | ... | ... | ... |

Vibrational Frequencies and Electronic Spectra Prediction

No published research was found that computationally predicts the vibrational frequencies (Infrared and Raman spectra) or the electronic spectra (UV-Vis) for (2-Amino-4-methylphenyl)-phenylmethanol. Theoretical calculations, typically using DFT, are employed to compute the harmonic vibrational frequencies corresponding to the different vibrational modes of the molecule. These calculated frequencies are often scaled to better match experimental data. Similarly, Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra, providing information on excitation energies and oscillator strengths.

A hypothetical data table for predicted vibrational frequencies is shown below.

Table 2: Hypothetical Predicted Vibrational Frequencies for (2-Amino-4-methylphenyl)-phenylmethanol This table is for illustrative purposes only. Data is not available.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| 1 | Data Not Available | N-H stretch |

| 2 | Data Not Available | O-H stretch |

| 3 | Data Not Available | C-H aromatic stretch |

| 4 | Data Not Available | C-H aliphatic stretch |

| 5 | Data Not Available | C=C aromatic stretch |

| ... | ... | ... |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions. For the synthesis of aminophenylmethanol derivatives, computational studies can map out the reaction pathways, identify transition states, and calculate activation energies, thereby providing a microscopic view of the reaction dynamics.

In analogous multi-component reactions for synthesizing heterocyclic compounds like 2-amino-4H-pyrans or pyridine (B92270) derivatives, DFT calculations at levels such as B3LYP/6-311G(d,p) have been successfully employed to optimize the geometry of reactants, intermediates, and products. nih.govnih.gov These studies help in understanding the stability of different conformations and the electronic properties that govern the reaction's progress. For instance, the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can reveal the sites most susceptible to nucleophilic or electrophilic attack, which is crucial for predicting the reaction's course. nih.govresearchgate.net

The synthesis of compounds similar in structure to (2-Amino-4-methylphenyl)-phenylmethanol often proceeds through a series of steps, including condensation and cyclization. researchgate.net Computational models can simulate these steps, providing insights into the feasibility of proposed mechanisms. For example, in the formation of pyridine derivatives, a four-component reaction can be modeled to understand the sequence of bond formations. nih.gov By calculating the energy profile of the entire reaction, researchers can identify the rate-determining step and explore how catalysts or changes in reaction conditions might influence the reaction's efficiency and yield. nih.gov This theoretical approach complements experimental findings, offering a detailed understanding that is often difficult to obtain through experimental means alone. nih.gov

In Silico Property Prediction (Non-Clinical Focus)

In silico methods provide rapid and cost-effective alternatives to experimental procedures for predicting the physicochemical properties of molecules. These computational predictions are vital in the early stages of chemical research for screening compounds with desirable characteristics.

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a molecule's solubility, absorption, and transport properties. researchgate.netmdpi.com It is a key component of drug-likeness assessments, such as Lipinski's rule of five, which suggests that for oral bioavailability, a compound's logP value should generally be less than 5. nih.govnih.gov

Various computational methods are available to predict logP values. These predictions can be performed on both non-pre-optimized and pre-optimized molecular structures, with pre-optimization often carried out using semi-empirical methods like AM1. nih.gov For derivatives of 2-aminothiazol-4(5H)-one, a related class of compounds, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies have shown favorable parameters for most tested compounds, indicating their potential as drug candidates. nih.gov Comparing computationally calculated logP values with experimentally determined ones (e.g., via RP-HPLC or RP-TLC) helps validate and refine the predictive models. researchgate.netmdpi.com For the majority of these thiazole (B1198619) derivatives, the calculated lipophilicity values were below the Lipinski threshold of 5. researchgate.netnih.gov

| Method | Principle | Typical Application |

|---|---|---|

| Atom-based (e.g., ALogP) | Sum of contributions from individual atoms | Rapid screening of large compound libraries |

| Fragment-based (e.g., CLogP) | Sum of contributions from molecular fragments | More accurate prediction based on known fragment values |

| Property-based (e.g., QSAR) | Correlation of logP with other molecular descriptors | Predicting logP for new compounds within a known class |

The ability of a compound to cross the blood-brain barrier (BBB) is essential for molecules targeting the central nervous system (CNS). mdpi.comnih.gov In silico models are invaluable for predicting this property, often expressed as logBB (brain/blood partition coefficient) or logPS (permeability-surface area product). nih.govresearchgate.net

Computational models for BBB permeability are often built using machine learning algorithms, such as decision trees, trained on datasets of compounds with experimentally determined permeability values. nih.gov These models utilize various molecular descriptors, including:

Lipophilicity: Higher lipophilicity (e.g., aLogP) is often correlated with increased passive diffusion across the BBB. nih.gov

Polar Surface Area (PSA): Compounds with a PSA of less than 70-90 Ų are more likely to penetrate the BBB. mdpi.com

Molecular Weight: Lower molecular weight (e.g., < 400-600 Da) is generally favored for BBB passage. mdpi.com

Molecular Geometry and Connectivity: These descriptors can account for the role of active transport mechanisms. nih.gov

A robust three-descriptor model developed from a large dataset of permeability values showed a strong correlation (R² of 0.80) between predicted and observed logPS values. nih.gov Generally, a logPS value greater than -2 is indicative of a compound capable of penetrating the CNS, while a value less than -3 suggests it is incapable. researchgate.net

| Descriptor | Favorable Range for CNS Penetration | Rationale |

|---|---|---|

| logP / aLogP | ~2-4 | Balances solubility in lipid membranes and aqueous environments. mdpi.com |

| Polar Surface Area (PSA) | < 70-90 Ų | Limits the energy penalty for desolvation when entering the lipid membrane. mdpi.com |

| Molecular Weight (MW) | < 400-600 Da | Smaller molecules diffuse more readily across membranes. mdpi.com |

| logPS | > -2 | Indicates sufficient permeability-surface area product for CNS entry. researchgate.net |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com It is widely used to understand the interaction between a small molecule (ligand) and a protein receptor at the atomic level. nih.gov This method helps in predicting the binding affinity and mode of action of a compound, guiding the design of more potent and selective molecules. nih.gov

The process involves preparing the 3D structures of both the ligand and the receptor protein. Docking software, such as AutoDock Vina or GLIDE, then systematically explores possible binding poses of the ligand within the active site of the protein. amazonaws.comsemanticscholar.org The poses are scored based on their binding energy, with lower binding energies typically indicating a more stable complex. nih.gov

For compounds structurally related to (2-Amino-4-methylphenyl)-phenylmethanol, docking studies have been performed to investigate their potential as anticancer agents by targeting proteins like HDAC2. semanticscholar.org The analysis of docking results focuses on key interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, between the ligand and the amino acid residues in the protein's active site. researchgate.net These studies can reveal which functional groups on the ligand are crucial for binding and can guide further structural modifications to enhance activity. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule, derived from quantum mechanical calculations. grafiati.com This analysis allows for the characterization of chemical bonds, including covalent bonds and weaker non-covalent interactions, based on the topology of the electron density.

QTAIM analysis involves locating critical points in the electron density where the gradient is zero. The properties at these points, particularly bond critical points (BCPs), provide quantitative information about the nature of the chemical bond. For example, the values of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions. grafiati.com This method has been applied to study the bonding in complex organic cations and to characterize non-covalent interactions that are crucial for crystal packing and molecular recognition. grafiati.com For a molecule like (2-Amino-4-methylphenyl)-phenylmethanol, QTAIM could be used to analyze intramolecular hydrogen bonding and other subtle electronic effects that influence its conformation and reactivity.

Applications of 2 Amino 4 Methylphenyl Phenylmethanol in Catalysis and Materials Science

Role as a Ligand in Coordination Chemistry

The foundational role of a molecule like (2-Amino-4-methylphenyl)-phenylmethanol in coordination chemistry lies in its ability to act as a ligand, binding to metal centers to form complex structures. The presence of both an amino group (-NH2) and a hydroxyl group (-OH) suggests its potential to function as a bidentate ligand, coordinating with a metal ion through both the nitrogen and oxygen atoms. This chelation can lead to the formation of stable, five-membered rings with the metal center, a common feature in coordination complexes. wikipedia.org

Design and Synthesis of Metal Complexes

The design and synthesis of metal complexes with ligands containing amino and alcohol functionalities are well-established areas of inorganic chemistry. Typically, the synthesis involves the reaction of a metal salt with the ligand in a suitable solvent. For amino-alcohol ligands, the coordination can lead to a variety of geometries depending on the metal ion, its oxidation state, and the stoichiometry of the reaction.

Catalytic Applications of Derived Metal Complexes

Transition metal complexes are at the forefront of catalytic research, driving a vast array of chemical transformations. mdpi.comacs.org Complexes derived from ligands bearing amino and alcohol groups have been explored for their catalytic activity in various reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. The electronic and steric properties of the ligand play a crucial role in determining the catalytic efficacy and selectivity of the resulting metal complex. google.com

In the context of (2-Amino-4-methylphenyl)-phenylmethanol, there is a notable absence of published research detailing the catalytic applications of its derived metal complexes. While related transition metal complexes with other amino acid and Schiff base ligands have shown promise in catalysis, no specific studies have been reported for complexes of this particular compound. google.com

Precursor for Advanced Materials

The functional groups present in (2-Amino-4-methylphenyl)-phenylmethanol—an aromatic ring, an amino group, and a hydroxyl group—theoretically position it as a versatile precursor for the synthesis of advanced materials. These groups can be modified or can participate in polymerization reactions to create materials with tailored properties.

Polymeric Materials Synthesis

Amino and hydroxyl groups are reactive sites that can be utilized in various polymerization techniques, such as condensation polymerization, to form polyesters, polyamides, or polyurethanes. The aromatic nature of the molecule could impart thermal stability and specific mechanical properties to the resulting polymers. There is a growing interest in developing polymers from amino acid-derived monomers for biomedical applications. nih.govrsc.orgrsc.org

However, a review of the literature indicates that while the synthesis of polymers from various amino acid and amino-alcohol precursors is an active area of research, there are no specific studies that report the use of (2-Amino-4-methylphenyl)-phenylmethanol as a monomer for the synthesis of polymeric materials. nih.gov

Optoelectronic Applications (e.g., Fluorescent Dyes)

Organic molecules with aromatic systems and electron-donating groups like amino and hydroxyl moieties can exhibit interesting photophysical properties, making them candidates for applications in optoelectronics, such as in the development of fluorescent dyes. The specific substitution pattern on the phenyl ring can influence the molecule's absorption and emission spectra.

Despite the potential for fluorescence based on its chemical structure, there is no available research that investigates the optoelectronic properties or the application of (2-Amino-4-methylphenyl)-phenylmethanol or its derivatives as fluorescent dyes.

Applications in Sensing and Molecular Recognition

The development of chemical sensors and systems for molecular recognition is a critical area of analytical chemistry. Molecules that can selectively bind to specific ions or molecules are essential components of such systems. The amino and hydroxyl groups of (2-Amino-4-methylphenyl)-phenylmethanol could potentially participate in hydrogen bonding and other non-covalent interactions, which are fundamental to molecular recognition.

A comprehensive search of scientific literature, however, did not reveal any studies where (2-Amino-4-methylphenyl)-phenylmethanol has been utilized or investigated for its potential in chemical sensing or molecular recognition applications.

Role of 2 Amino 4 Methylphenyl Phenylmethanol in Mechanistic Biological Research and Structure Activity Relationship Studies Non Clinical

Investigation of Biochemical Interactions (e.g., Enzyme or Receptor Binding Mechanisms)

While specific studies on the direct binding of (2-Amino-4-methylphenyl)-phenylmethanol to enzymes or receptors are not extensively documented in publicly available literature, the general principles of how such molecules interact with biological targets can be inferred from the study of enzyme kinetics and receptor binding.

The binding of a substrate or ligand to the active site of an enzyme or a receptor is a critical event that initiates a biological response. This interaction is typically stabilized by a variety of non-covalent forces, including hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. nih.gov The specificity of this binding is determined by the three-dimensional conformation of the amino acid residues within the binding pocket. nih.gov

There are several models that describe these interactions. The "lock and key" model suggests a static, pre-formed complementary shape between the molecule and the binding site. nih.gov In contrast, the "induced fit" model proposes that the binding of the molecule can induce a conformational change in the enzyme or receptor, leading to a more complementary fit.

Enzyme-catalyzed reactions can proceed through various mechanisms, such as the formation of a ternary complex where both substrates bind to the enzyme simultaneously, or a "ping-pong" mechanism where one substrate binds and a product is released before the second substrate binds. researchgate.netresearchgate.netnih.gov Understanding these mechanisms is crucial for the design of inhibitors or modulators of enzyme activity. For instance, in a "ping-pong" mechanism, the enzyme is temporarily modified into an intermediate form. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives